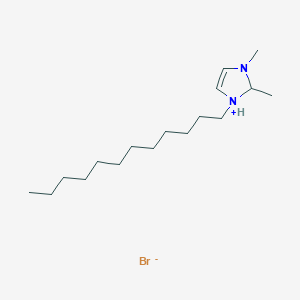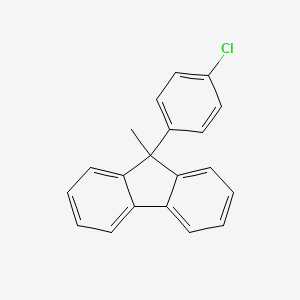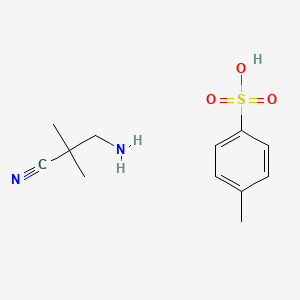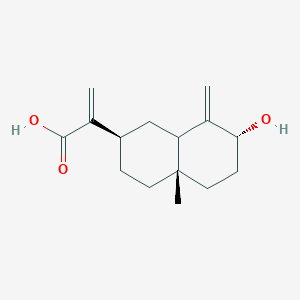
Viscic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viscic acid is an organic compound with the molecular formula C15H22O3 . It is a carboxylic acid with a unique structure that includes a decahydronaphthalene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Viscic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates . These methods typically start with an organic halogen compound, which is then converted into the desired carboxylic acid.
Industrial Production Methods
In industrial settings, the production of carboxylic acids like this compound often involves large-scale chemical reactions under controlled conditions. The specific details of the industrial production methods for this compound are not widely documented, but they likely involve similar principles to those used in laboratory synthesis, scaled up for mass production .
Analyse Chemischer Reaktionen
Types of Reactions
Viscic acid, like other carboxylic acids, can undergo a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary widely. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Wissenschaftliche Forschungsanwendungen
Viscic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into the potential therapeutic uses of this compound, particularly in the development of new drugs.
Industry: This compound is used in the production of various industrial chemicals and materials .
Wirkmechanismus
The mechanism of action of viscic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and signaling pathways. This can lead to various biological responses, such as antimicrobial or anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C15H22O3 |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
2-[(2R,4aS,7R)-7-hydroxy-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-9(14(17)18)11-4-6-15(3)7-5-13(16)10(2)12(15)8-11/h11-13,16H,1-2,4-8H2,3H3,(H,17,18)/t11-,12?,13-,15+/m1/s1 |
InChI-Schlüssel |
GQDFYCPPHMEHJL-AEAWKSJYSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H](CC1C(=C)[C@@H](CC2)O)C(=C)C(=O)O |
Kanonische SMILES |
CC12CCC(CC1C(=C)C(CC2)O)C(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)
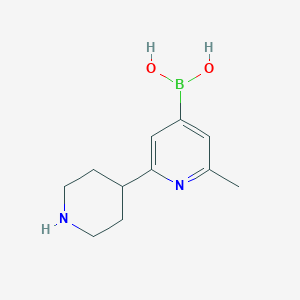
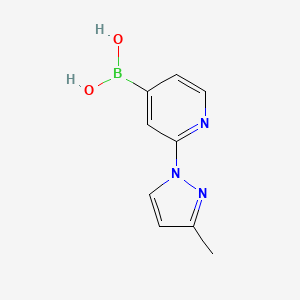
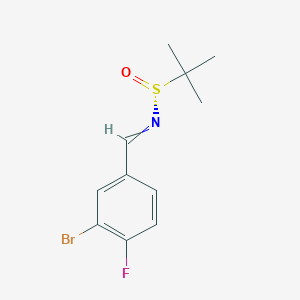
![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
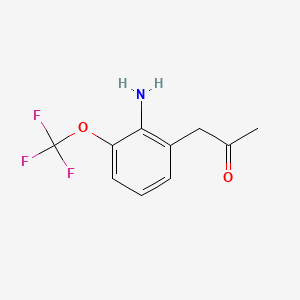
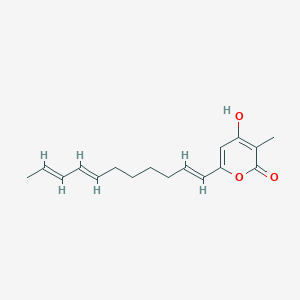
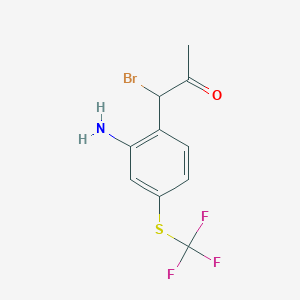
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)
